2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetaldehyde
Overview
Description
“2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetaldehyde” is a chemical compound with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol1. It is intended for research use only and is not for human or veterinary use12.
Synthesis Analysis
While specific synthesis methods for “2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetaldehyde” are not readily available, pyrazole-based ligands have been synthesized via the alkylation process of pyrazoles with poly(bromomethyl) using t-BuOK/THF3. Further research is needed to confirm the exact synthesis process for this specific compound.
Molecular Structure Analysis
The molecular structure of “2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetaldehyde” can be inferred from its molecular formula, C11H14N2O1. However, detailed structural information such as bond lengths and angles, or 3D conformation, is not readily available from the search results.
Chemical Reactions Analysis
Specific chemical reactions involving “2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetaldehyde” are not available in the search results. Further research would be needed to provide a detailed analysis of its reactivity and potential chemical transformations.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetaldehyde” are not explicitly mentioned in the search results. Its molecular weight is 190.24 g/mol1, but further details such as melting point, boiling point, solubility, and spectral properties would require additional research.Safety And Hazards
Specific safety and hazard information for “2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetaldehyde” is not available in the search results. As a research chemical, it should be handled with appropriate safety precautions to prevent exposure and contamination.
Future Directions
The future directions for research on “2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetaldehyde” are not specified in the search results. Given its classification as a research chemical12, it may be the subject of ongoing studies to determine its potential applications in various fields, such as medicinal chemistry, materials science, or chemical biology.
Please note that this analysis is based on the information available and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.
properties
IUPAC Name |
2-(3,5-dicyclopropylpyrazol-1-yl)acetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-6-5-13-11(9-3-4-9)7-10(12-13)8-1-2-8/h6-9H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDFKTFVVXTDNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CC=O)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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